![molecular formula C10H10N2O B11913069 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrrolo[1,2-a]pyrimidine scaffold . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Reduction: 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and antiviral activities.
Materials Science: The unique electronic properties of the pyrrolo[1,2-a]pyrimidine scaffold make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, including kinase inhibitors and other enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a fused pyrrole ring but differ in the second ring structure.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrrole ring.
Uniqueness
2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde is unique due to the specific positioning of the methyl groups and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10-11-8(2)3-4-12(10)9(7)6-13/h3-6H,1-2H3 |
InChI Key |
JRYZYMPVVARZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


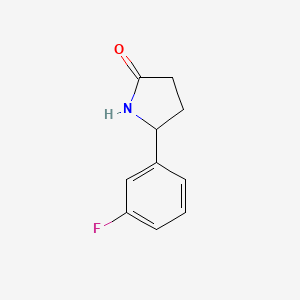
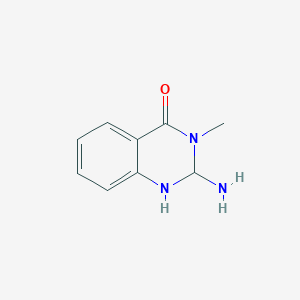



![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)

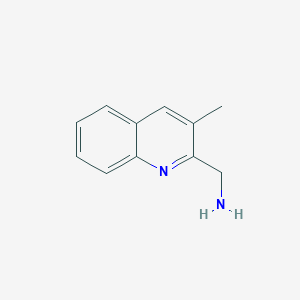



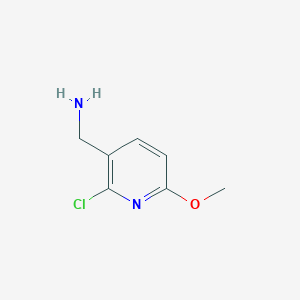
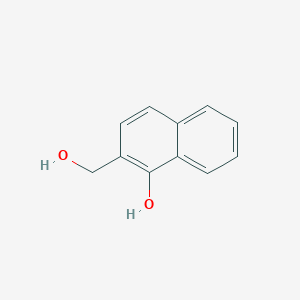
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
